(4S,5R)-4,5-Diphenyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (4S,5R)-4,5-Diphenyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13737571
InChI: InChI=1S/C21H15F3N2O/c22-21(23,24)16-11-12-25-17(13-16)20-26-18(14-7-3-1-4-8-14)19(27-20)15-9-5-2-6-10-15/h1-13,18-19H/t18-,19+/m0/s1
SMILES: C1=CC=C(C=C1)C2C(OC(=N2)C3=NC=CC(=C3)C(F)(F)F)C4=CC=CC=C4
Molecular Formula: C21H15F3N2O
Molecular Weight: 368.4 g/mol

(4S,5R)-4,5-Diphenyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13737571

Molecular Formula: C21H15F3N2O

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

(4S,5R)-4,5-Diphenyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole -

Specification

Molecular Formula C21H15F3N2O
Molecular Weight 368.4 g/mol
IUPAC Name (4S,5R)-4,5-diphenyl-2-[4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C21H15F3N2O/c22-21(23,24)16-11-12-25-17(13-16)20-26-18(14-7-3-1-4-8-14)19(27-20)15-9-5-2-6-10-15/h1-13,18-19H/t18-,19+/m0/s1
Standard InChI Key LQLJPPMMXXVVNG-RBUKOAKNSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@H]2[C@H](OC(=N2)C3=NC=CC(=C3)C(F)(F)F)C4=CC=CC=C4
SMILES C1=CC=C(C=C1)C2C(OC(=N2)C3=NC=CC(=C3)C(F)(F)F)C4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)C2C(OC(=N2)C3=NC=CC(=C3)C(F)(F)F)C4=CC=CC=C4

Introduction

(4S,5R)-4,5-Diphenyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a complex organic compound belonging to the oxazole family. It features a dihydrooxazole ring substituted with two phenyl groups and a trifluoromethyl group attached to a pyridine ring. This unique structure contributes to its distinct chemical properties and potential biological activities. The compound's stereochemistry, specifically the (4S,5R) configuration, plays a significant role in its reactivity and interactions with biological systems.

Synthesis Methods

The synthesis of (4S,5R)-4,5-Diphenyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves multi-step processes. These methods highlight the complexity and multi-step nature of synthesizing this compound, often requiring precise control over reaction conditions to achieve the desired stereochemistry.

Biological Activities

Preliminary studies indicate that this compound exhibits significant biological activities. It has been investigated for its potential as an anti-cancer agent due to its ability to inhibit specific cellular pathways associated with tumor growth. Additionally, its unique structure may confer antimicrobial properties, making it a candidate for further pharmacological exploration.

Potential Applications

The compound's enhanced lipophilicity from the trifluoromethyl group could improve bioavailability and efficacy in medicinal applications. Interaction studies have focused on the binding affinity of this compound to various biological targets, suggesting potential interactions with specific enzymes or receptors involved in cancer progression.

Comparison with Similar Compounds

Compound NameCAS NumberKey Features
(4S,5R)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole238759-98-3Lacks trifluoromethyl group; focuses on pyridine interaction
(4R,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole2417321-38-9Contains quinoline instead of pyridine; different biological profile
(S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole1509929-20-7Variation in substituents; potential differences in activity
(R)-2-(6-Benzylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole1800190-39-9Different substituents leading to altered solubility and reactivity

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